molecular formula C90H134N30O24S B1591702 Ranatensin R CAS No. 70572-93-9

Ranatensin R

Cat. No. B1591702
CAS RN: 70572-93-9
M. Wt: 2052.3 g/mol
InChI Key: JTDJTGMTSFEWAF-XCOGVABJSA-N
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Description

Synthesis Analysis

The synthesis of Ranatensin R involves solid-phase peptide synthesis (SPPS). Two analogues of the peptide have been designed and synthesized: DOTA-Aib-Gln-Trp-Ala-Val-Gly-His-Phe-Met-CONH₂ (RN1) and DOTA-6Ahx-Aib-Gln-Trp-Ala-Val-Gly-His-Phe-Met-CONH₂ (RN2) . High-performance liquid chromatography (HPLC) confirms the purity of these conjugates. Radiolabeling with technetium-99m (⁹⁹mTc) and gallium-68 (⁶⁸Ga) has been optimized for further evaluation .


Molecular Structure Analysis

The molecular structure of Ranatensin R consists of a sequence of amino acids. The exact masses of RN1 and RN2 are 1445.64 Da and 1558.80 Da, respectively. These masses align closely with the experimentally observed values. The peptide analogues exhibit affinity for bombesin receptors, making them potential candidates for molecular imaging in prostate cancer .


Chemical Reactions Analysis

The chemical reactions involving Ranatensin R primarily revolve around its radiolabeling process. The conjugated peptides (⁹⁹mTc-RN1, ⁹⁹mTc-RN2, ⁶⁸Ga-RN1, and ⁶⁸Ga-RN2) achieve high radiochemical yields under optimal conditions. Stability studies demonstrate that the radiolabeling remains consistent for several hours .


Physical And Chemical Properties Analysis

  • In Vitro Stability : Radiolabeling remains stable for up to 4 hours .

Scientific Research Applications

PET Imaging of Neuromedin-B Receptor

The first Ga-68-ranatensin analog, a derivative of ranatensin, was developed for PET imaging of the neuromedin B receptor (NMB-R), which is implicated in several human processes like thymic carcinoma and pruritus. The study demonstrated the potential of 68Ga-ranatensin analog for NMB-R molecular imaging due to its favorable properties like stability in plasma, rapid clearance, and uptake in the pancreas and kidneys (Morgat et al., 2016).

Smooth Muscle Stimulation by Ranatensin-HL

Ranatensin-HL, a novel bombesin-related peptide from the skin secretion of Hylarana latouchii, was found to have stimulatory effects on rat urinary bladder and uterus smooth muscles. This peptide and its C-terminal decapeptide (ranatensin-HL-10) were synthesized and tested for their effects, offering insights into the role of ranatensin-HL in smooth muscle physiology (Lin et al., 2017).

Characterization of Receptors for Mammalian Bombesin-Like Peptides

A comprehensive study cloned the receptors for mammalian bombesin-like peptides, including GRP and NMB (ranatensin is the mammalian homolog of ranatensin). This research was crucial in understanding the physiological roles of bombesin-like peptides, especially in the context of human neoplasms like small cell lung carcinomas (SCLC) (Giladi et al., 2007).

Novel Bombesin-Related Peptides and Their Effects

New peptides belonging to the ranatensin subfamily, such as ranatensin-HLa, were discovered and characterized. These peptides exhibit pharmacological activities like increasing the contraction of rat bladder and uterus smooth muscles, providing valuable insights into the therapeutic potential of ranatensin-related peptides (Lin et al., 2019).

Anticancer Potential of Ranatensin

A study explored the biological activity of ranatensin (RAN) as a dopaminergic system ligand and its effects on pancreatic cancer cells. While RAN affected cancer cells potentially through different receptors, it was characterized as a potential useful agent with therapeutic efficacy in cancers expressing dopamine D2 receptors (DRD2) (Laskowska et al., 2022).

Mechanism of Action

Ranatensin R interacts with bombesin receptors, particularly the gastrin-releasing peptide (GRP) and neuromedin B (NMB) subtypes. These receptors are overexpressed in prostate cancer. By targeting both GRP and NMB receptors, Ranatensin R could provide a non-invasive means of characterizing prostate cancer .

properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H134N30O24S/c1-43(2)31-60(113-74(130)44(3)107-88(144)72(47(6)123)120-86(142)66(37-69(94)127)114-76(132)54(91)41-121)81(137)111-57(19-13-28-101-89(96)97)77(133)110-58(20-14-29-102-90(98)99)78(134)115-62(33-49-21-23-52(124)24-22-49)83(139)118-65(36-68(93)126)85(141)112-59(25-26-67(92)125)79(135)117-63(34-50-38-103-55-18-12-11-17-53(50)55)80(136)106-45(4)75(131)119-71(46(5)122)87(143)104-40-70(128)108-64(35-51-39-100-42-105-51)84(140)116-61(32-48-15-9-8-10-16-48)82(138)109-56(73(95)129)27-30-145-7/h8-12,15-18,21-24,38-39,42-47,54,56-66,71-72,103,121-124H,13-14,19-20,25-37,40-41,91H2,1-7H3,(H2,92,125)(H2,93,126)(H2,94,127)(H2,95,129)(H,100,105)(H,104,143)(H,106,136)(H,107,144)(H,108,128)(H,109,138)(H,110,133)(H,111,137)(H,112,141)(H,113,130)(H,114,132)(H,115,134)(H,116,140)(H,117,135)(H,118,139)(H,119,131)(H,120,142)(H4,96,97,101)(H4,98,99,102)/t44-,45-,46+,47+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJTGMTSFEWAF-XCOGVABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H134N30O24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220853
Record name Ranatensin R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2052.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70572-93-9
Record name Ranatensin R
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070572939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranatensin R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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